molecular formula C5H11F2NO2S B2645440 3,3-Difluoropentane-1-sulfonamide CAS No. 2021849-12-5

3,3-Difluoropentane-1-sulfonamide

Cat. No. B2645440
CAS RN: 2021849-12-5
M. Wt: 187.2
InChI Key: NKEPIWPANIXINF-UHFFFAOYSA-N
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Description

“3,3-Difluoropentane-1-sulfonamide” is a chemical compound with the molecular formula C5H11F2NO2S . It has a molecular weight of 187.21 . The IUPAC name for this compound is 3,3-difluoropentane-1-sulfonamide .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoropentane-1-sulfonamide consists of a pentane chain with two fluorine atoms attached to the third carbon atom and a sulfonamide group attached to the first carbon atom . The InChI code for this compound is 1S/C5H11F2NO2S/c1-2-5(6,7)3-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) .


Physical And Chemical Properties Analysis

3,3-Difluoropentane-1-sulfonamide is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis of Organosulfur Compounds

3,3-Difluoropentane-1-sulfonamide belongs to a class of organosulfur compounds known as sulfonimidates . Sulfonimidates have seen a resurgence in interest due to their potential as intermediates in the synthesis of other important organosulfur compounds . They are particularly useful in the synthesis of sulfonimidamides and sulfoximines .

Precursors for Polymers

Sulfonimidates, including 3,3-Difluoropentane-1-sulfonamide, have been utilized as precursors for polymers . The decomposition of sulfonimidates at elevated temperatures has been used as a novel way to access poly(oxothiazene) polymers .

Alkyl Transfer Reagents

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This application plays on the lability of sulfonimidates under acidic conditions .

Chiral Templates in Asymmetric Syntheses

The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . This is an important application that allows for the modification of up to three points of diversity .

Activating Group in Organic Synthesis

The sulfonamide motif, which includes 3,3-Difluoropentane-1-sulfonamide, is used as an activating group in organic synthesis . This application brings together the various advantages of this motif in organic synthesis .

Protecting Group in Organic Synthesis

In addition to being an activating group, the sulfonamide motif is also used as a protecting group in organic synthesis . This allows for the selective reaction of one part of a molecule while other parts are “protected” and remain unreacted .

Mechanism of Action

While the specific mechanism of action for 3,3-Difluoropentane-1-sulfonamide is not available, sulfonamides in general are known to inhibit bacterial enzyme dihydropteroate synthetase, which is vital in the synthesis of folate . This inhibition prevents the bacteria from synthesizing nucleic acids, thus inhibiting their replication .

Future Directions

While specific future directions for 3,3-Difluoropentane-1-sulfonamide are not available, there is ongoing research into the properties and applications of fluorinated surfactants, which includes compounds like 3,3-Difluoropentane-1-sulfonamide . This research is exploring the unique properties of these compounds and their potential uses in various industries .

properties

IUPAC Name

3,3-difluoropentane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO2S/c1-2-5(6,7)3-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEPIWPANIXINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCS(=O)(=O)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoropentane-1-sulfonamide

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